Bis(8-hydroxyquinolyl) sulphate, monopotassium salt Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
Brand Name: Vulcanchem
CAS No.: 15077-57-3
VCID: VC20957062
InChI: InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1
SMILES: C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]
Molecular Formula: C18H15KN2O6S
Molecular Weight: 426.5 g/mol

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt

CAS No.: 15077-57-3

Cat. No.: VC20957062

Molecular Formula: C18H15KN2O6S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt - 15077-57-3

Specification

CAS No. 15077-57-3
Molecular Formula C18H15KN2O6S
Molecular Weight 426.5 g/mol
IUPAC Name potassium;hydrogen sulfate;quinolin-8-ol
Standard InChI InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1
Standard InChI Key UBNZCPOURPEUMB-UHFFFAOYSA-M
SMILES C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]
Canonical SMILES C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator